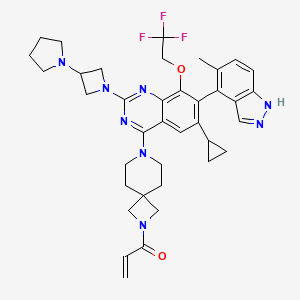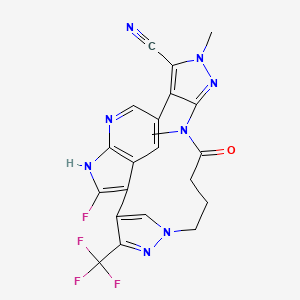
JH-Xvii-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
JH-Xvii-10 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include fluorine-containing compounds and specific catalysts to facilitate the substitution reactions .
Major Products Formed
The primary product formed from these reactions is this compound itself, with enhanced stability and efficacy due to the fluorine substitution .
Wissenschaftliche Forschungsanwendungen
JH-Xvii-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new therapeutic agents and chemical probes
Wirkmechanismus
JH-Xvii-10 exerts its effects by selectively inhibiting DYRK1A and DYRK1B. These kinases are involved in cell cycle regulation, and their inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets include the ATP-binding sites of DYRK1A and DYRK1B, which are crucial for their kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JH-Xiv-68-3: An initial lead inhibitor that also targets DYRK1A and DYRK1B but suffers from rapid metabolism.
AZ191: Another DYRK1B inhibitor with a different structural framework.
Uniqueness of JH-Xvii-10
This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .
Eigenschaften
Molekularformel |
C21H16F4N8O |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
QHNUGYKJRLWWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


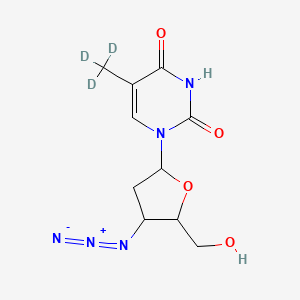
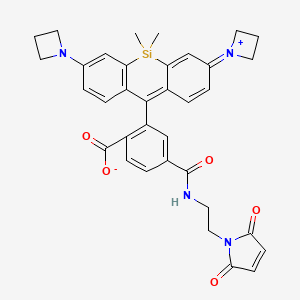
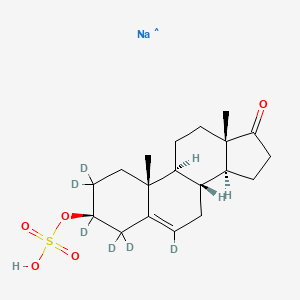
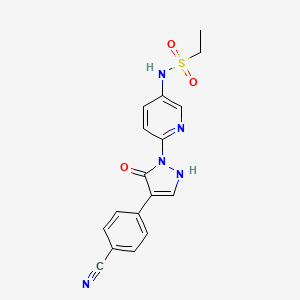
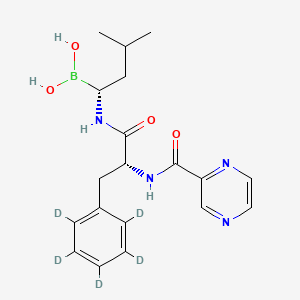
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

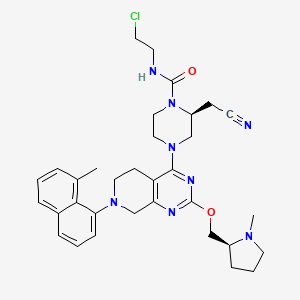
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
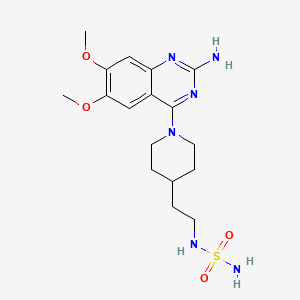
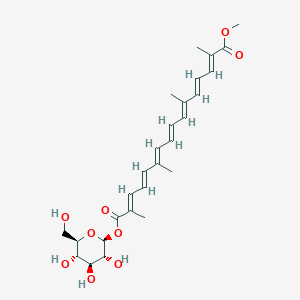
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
